5-Chloro-4,6-dimethyl-pyrimidin-2-ol
Description
Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is of immense importance in the fields of organic synthesis and medicinal chemistry. Pyrimidine derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1), and a vast array of synthetic compounds with diverse biological activities. The versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, making it a privileged structure in drug discovery.
In medicinal chemistry, pyrimidine-based compounds have been developed as potent therapeutic agents with applications including:
Anticancer agents: Many pyrimidine analogs exhibit antitumor properties by interfering with DNA synthesis or other cellular processes in cancer cells.
Antimicrobial agents: The pyrimidine nucleus is found in various antibacterial, antifungal, and antiviral drugs.
Cardiovascular drugs: Certain pyrimidine derivatives have been developed to treat cardiovascular conditions.
Central nervous system (CNS) agents: The scaffold is also present in drugs targeting the CNS.
The synthetic accessibility and the ability to introduce various functional groups onto the pyrimidine ring have made it a cornerstone for the development of new chemical entities with tailored biological activities.
Overview of Halogenated Pyrimidine Derivatives in Chemical Research
The introduction of halogen atoms, such as chlorine, into the pyrimidine ring significantly influences the molecule's physicochemical properties and reactivity. Halogenation can alter the electron distribution within the ring, affecting its basicity, and can provide a reactive site for further chemical transformations.
Halogenated pyrimidines are key intermediates in organic synthesis. The halogen atom can be readily displaced by a variety of nucleophiles, enabling the synthesis of a diverse library of substituted pyrimidines. This reactivity is crucial for the construction of complex molecules with potential pharmaceutical applications. For instance, the synthesis of 2-anilinopyrimidines has been achieved through the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with various aniline (B41778) derivatives, a reaction that can be efficiently promoted by microwave irradiation. rsc.org
Furthermore, the presence of a halogen can enhance the biological activity of a molecule. In drug design, halogens can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. They can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.
Academic Research Trajectories and Future Perspectives in Pyrimidin-2-ol Chemistry
The pyrimidin-2-ol moiety, a hydroxyl group at the 2-position of the pyrimidine ring, is a significant structural feature. These compounds can exist in tautomeric forms, as either the -ol (hydroxy) form or the -one (keto) form. This tautomerism can play a crucial role in the molecule's biological activity and its interactions with biological targets.
Current research in pyrimidin-2-ol chemistry is focused on several key areas:
Development of novel synthetic methodologies: Researchers are continually exploring more efficient and environmentally friendly methods for the synthesis of substituted pyrimidin-2-ols.
Exploration of biological activities: There is ongoing investigation into the potential of pyrimidin-2-ol derivatives as new therapeutic agents, particularly in the areas of cancer, infectious diseases, and inflammatory conditions.
Structural and computational studies: Advanced analytical techniques, such as X-ray crystallography, and computational modeling are being used to understand the structure-activity relationships of pyrimidin-2-ol derivatives. For example, studies on the crystal structure of related compounds like 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate provide insights into the hydrogen-bonding patterns and supramolecular assembly of these molecules. nih.gov
The future of pyrimidin-2-ol chemistry is likely to involve a multidisciplinary approach, combining synthetic chemistry, medicinal chemistry, and computational science to design and develop new molecules with enhanced efficacy and specificity for a range of biological targets. While specific data on 5-Chloro-4,6-dimethyl-pyrimidin-2-ol is limited, its structure suggests it could be a valuable intermediate for the synthesis of more complex molecules and a candidate for biological screening.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDPBJMXXODGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrimidin 2 Ol Scaffolds and Derivatives
Modern Approaches to Pyrimidine (B1678525) Ring Construction
The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several effective strategies available to chemists.
Condensation reactions are a classical and widely employed method for the synthesis of pyrimidine rings. These reactions typically involve the cyclization of a 1,3-dicarbonyl compound with a urea (B33335) or a related derivative. For the synthesis of 4,6-dimethyl-pyrimidin-2-ol, the reaction of acetylacetone (B45752) with urea in the presence of an acid catalyst like hydrochloric acid is a common approach. researchgate.net Another reported method involves the condensation of urea and 2,4-pentanedione in ethanol (B145695), catalyzed by sulfuric acid, to produce 2-hydroxyl-4,6-dimethylpyrimidine. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Acetylacetone, Thiourea | Hydrochloric acid, Ethanol | 4,6-dimethylpyrimidine-2-thiol | researchgate.net |
| Urea, 2,4-Pentanediol | Sulfuric acid, Ethanol | 2-hydroxyl-4,6-dimethylpyrimidine | nih.gov |
| Chalcones, Urea | Sodium hydroxide, Ethanol | Substituted pyrimidines | researchgate.net |
Cycloaddition reactions offer a powerful and often stereoselective route to heterocyclic systems. While various cycloaddition strategies exist for forming six-membered rings, their application to the direct synthesis of pyrimidin-2-ols is a nuanced area of research. organic-chemistry.org The synthesis of substituted pyrimidines can be achieved through the cycloaddition reaction of amidines with chalcones. ijpcbs.commdpi.com These methods often result in highly substituted pyrimidine derivatives.
Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building molecular complexity in a single step. The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. nih.gov While not a direct route to 4,6-dimethyl-pyrimidin-2-ol, MCRs represent a versatile strategy for accessing a wide range of substituted pyrimidine scaffolds.
Regioselective Halogenation Techniques for Pyrimidinol Derivatives
Once the pyrimidin-2-ol core is assembled, the next critical step is the regioselective introduction of a halogen substituent.
The pyrimidine ring exhibits varied reactivity towards electrophiles, and the position of halogenation is influenced by the existing substituents. The presence of activating groups, such as the hydroxyl group at C2 and the methyl groups at C4 and C6, directs electrophilic substitution.
Direct chlorination of the 4,6-dimethyl-pyrimidin-2-ol at the C5 position presents a synthetic challenge due to the electron-rich nature of the ring, which could lead to multiple halogenations or reactions at other positions. However, specific strategies can be employed to achieve the desired regioselectivity.
One potential route involves the Vilsmeier-Haack reaction. The formylation of 2-methylpyrimidine-4,6-diol at the C5 position has been successfully demonstrated. mdpi.com This reaction introduces a formyl group (-CHO) at the desired position. Subsequent conversion of this formyl group to a chloro group would yield the target compound. While the direct conversion is not explicitly detailed for this specific substrate in the available literature, standard methods for converting aldehydes to chlorides could be explored.
Another promising approach is direct electrophilic chlorination using a suitable chlorinating agent. The use of 1-chloro-1,2-benziodoxol-3-one has been reported for the efficient and regioselective chlorination of various nitrogen-containing heterocycles, including pyrimidines. This reagent has shown good functional group tolerance and often provides single chlorinated products. While a specific example for 4,6-dimethyl-pyrimidin-2-ol is not provided, this method represents a viable strategy for the desired C5 chlorination.
Additionally, the synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) has been reported, indicating that halogenation at other positions on the pyrimidinol ring is achievable. nih.gov This precedent suggests that with the appropriate choice of chlorinating agent and reaction conditions, selective chlorination at the C5 position is feasible.
| Precursor | Reagent/Reaction | Intermediate/Product | Key Transformation | Reference |
|---|---|---|---|---|
| 2-Methylpyrimidine-4,6-diol | Vilsmeier-Haack Reagent | 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | C5-Formylation | mdpi.com |
| Nitrogen-containing heterocycles | 1-Chloro-1,2-benziodoxol-3-one | Chlorinated heterocycles | Electrophilic Chlorination | |
| 4,6-Dimethylpyrimidin-5-ol | DBDMH | 2-Bromo-4,6-dimethylpyrimidin-5-ol | C2-Bromination | nih.gov |
Influence of Existing Substituents on Halogenation Regioselectivity
The regioselectivity of halogenation on a pyrimidine ring is profoundly influenced by the electronic and steric nature of the substituents already present on the ring. In the case of 4,6-dimethyl-pyrimidin-2-ol, the directing effects of the two methyl groups and the hydroxyl group are crucial in determining the position of electrophilic substitution, such as chlorination.
The hydroxyl group at the C2 position, existing in tautomeric equilibrium with its keto form (pyrimidin-2-one), is a strong activating group. Through resonance, it donates electron density to the pyrimidine ring, particularly at the C5 position. This increased nucleophilicity at C5 makes it the most favorable site for electrophilic attack.
The methyl groups at the C4 and C6 positions are also activating groups, albeit weaker than the hydroxyl group. They exert a positive inductive effect (+I), pushing electron density into the ring and further enhancing its reactivity towards electrophiles. The cumulative effect of the hydroxyl and two methyl groups significantly activates the pyrimidine ring, with the C5 position being the most electron-rich and sterically accessible for halogenation.
Electrophilic chlorination, for instance using N-chlorosuccinimide (NCS), would therefore be expected to proceed with high regioselectivity at the C5 position. The reaction mechanism involves the attack of the electron-rich C5 carbon on the electrophilic chlorine atom of the chlorinating agent. The resulting intermediate is then stabilized by resonance, with the positive charge being delocalized over the nitrogen atoms and the oxygen of the hydroxyl group. Subsequent deprotonation restores the aromaticity of the pyrimidine ring, yielding the 5-chloro derivative.
Table 1: Directing Effects of Substituents on the Halogenation of 4,6-dimethyl-pyrimidin-2-ol
| Substituent | Position | Electronic Effect | Directing Influence |
| -OH | C2 | +M > -I (Activating) | Ortho, Para-directing (activates C5) |
| -CH3 | C4 | +I (Activating) | Ortho, Para-directing (activates C5) |
| -CH3 | C6 | +I (Activating) | Ortho, Para-directing (activates C5) |
Sustainable and Green Chemistry Practices in Pyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact and enhance efficiency. organic-chemistry.org These practices focus on the use of alternative energy sources, greener solvents, and catalytic methods to reduce reaction times, energy consumption, and waste generation.
Microwave-Assisted Synthesis of Pyrimidine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of a wide range of heterocyclic compounds, including pyrimidine derivatives. organic-chemistry.org This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. The rapid and uniform heating often results in higher yields and cleaner reaction profiles.
The synthesis of pyrimidine scaffolds, such as the Biginelli reaction, can be significantly accelerated under microwave irradiation. For the synthesis of substituted pyrimidin-2-ols, the condensation of a β-dicarbonyl compound (like acetylacetone) with urea or its derivatives can be efficiently carried out in a microwave reactor, often in the absence of a solvent or using a green solvent like ethanol or water.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyrimidine Derivative
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High | Low |
| Yield | Moderate | Often higher |
| Solvent Usage | Often requires high-boiling organic solvents | Can be performed solvent-free or in green solvents |
Ultrasound-Promoted Synthesis of Pyrimidinols
Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to promote chemical reactions. organic-chemistry.org The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. This can result in significantly shorter reaction times and improved yields in the synthesis of pyrimidinols. organic-chemistry.orgwikipedia.org
The condensation reaction to form the pyrimidine ring can be effectively promoted by ultrasound. For example, the reaction of β-keto esters with amidines to form highly substituted 4-pyrimidinols has been shown to proceed in good to excellent yields in short reaction times under ultrasonic irradiation. wikipedia.org This method often employs water as a solvent, further enhancing its green credentials. wikipedia.org
Catalytic Methods in Pyrimidine Derivatization
The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed under milder conditions with higher selectivity and efficiency. In the context of pyrimidine synthesis and derivatization, various catalytic methods are employed.
For the synthesis of the pyrimidine core, acid or base catalysis is commonly used in condensation reactions. More advanced catalytic systems, including metal-based and organocatalysts, have been developed to improve the efficiency and scope of these reactions.
In the derivatization of pyrimidines, such as halogenation, catalytic methods can enhance regioselectivity and avoid the use of stoichiometric amounts of harsh reagents. For instance, certain Lewis acids can be used to activate the halogenating agent, allowing the reaction to proceed under milder conditions. Furthermore, the development of catalytic C-H activation methods offers a promising avenue for the direct and selective functionalization of the pyrimidine ring, minimizing the need for pre-functionalized substrates and reducing waste.
Structure Activity Relationship Sar and Molecular Interaction Studies of Halogenated Pyrimidinols
Impact of Halogen Substitution on Molecular Recognition and Reactivity
The presence of a halogen atom on the pyrimidine (B1678525) ring can dramatically alter the compound's physicochemical properties, including its lipophilicity, electronic character, and ability to form specific interactions such as halogen bonds.
Role of Chlorine at the C5 Position in Molecular Design
The chlorine atom at the C5 position of the pyrimidine ring is a key feature in the molecular design of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol. Halogen atoms, particularly chlorine, can influence a molecule's binding affinity for a biological target through several mechanisms. The introduction of a chlorine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in protein active sites.
Influence of Methyl Groups at C4 and C6 Positions on Electronic Properties
The methyl groups at the C4 and C6 positions of the pyrimidine ring also exert a significant influence on the electronic properties of this compound. Methyl groups are known to be electron-donating through inductive and hyperconjugation effects. This electron-donating nature can increase the electron density of the pyrimidine ring, which in turn can modulate its reactivity and the pKa of the hydroxyl group at the C2 position.
| Substituent | Position | Electronic Effect | Potential Impact on Molecular Properties |
| Chlorine | C5 | Electron-withdrawing, Halogen bond donor | Increased lipophilicity, specific interactions with biological targets |
| Methyl | C4, C6 | Electron-donating | Increased electron density of the ring, steric influence on conformation |
Conformational Analysis and Flexibility of Pyrimidinol Scaffolds in Biological Contexts
The three-dimensional conformation of a molecule is a critical factor in its ability to interact with a biological target. The pyrimidine ring, while aromatic, is not perfectly planar, and its substituents can influence its conformational preferences. The 2-ol tautomer of the pyrimidine ring can exist in different conformations, and the flexibility of the pyrimidinol scaffold allows it to adapt to the shape of a binding site.
Theoretical Insights into Molecular Interactions with Biological Macromolecules
Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the potential interactions between a small molecule like this compound and its biological targets.
Identification of Key Binding Residues and Hydrogen Bonding Networks
Molecular docking studies on various pyrimidine derivatives have revealed common interaction patterns with protein active sites. nih.gov The pyrimidine ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl group at the C2 position can act as both a hydrogen bond donor and acceptor.
For this compound, it is plausible that the hydroxyl group forms key hydrogen bonds with polar residues in a binding pocket. The chlorine atom at C5 could form a halogen bond with an electron-rich atom, such as an oxygen from a carbonyl group or a sulfur from a methionine residue. The methyl groups may engage in hydrophobic interactions with nonpolar residues. The collective of these interactions contributes to the stability of the ligand-protein complex. Hydrogen bonds within the active site of a protein are known to be conformationally coupled, meaning a change in one bond can affect its neighbors. nih.gov
| Potential Interaction | Functional Group | Interacting Residue Type |
| Hydrogen Bonding | 2-hydroxyl, Ring Nitrogens | Polar amino acids (e.g., Ser, Thr, Asp, Glu) |
| Halogen Bonding | 5-chloro | Electron-rich atoms (e.g., in carbonyl or hydroxyl groups) |
| Hydrophobic Interactions | 4,6-methyl groups | Nonpolar amino acids (e.g., Leu, Ile, Val) |
| π-π Stacking | Pyrimidine ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |
Mechanistic Basis of Inhibition or Modulation at a Molecular Level
The specific substitutions on the pyrimidine ring of this compound suggest that it could act as an inhibitor of various enzymes. The mechanism of inhibition is likely to be competitive, where the molecule binds to the active site of an enzyme and prevents the natural substrate from binding.
Chemical Reactivity and Derivatization Strategies for 5 Chloro 4,6 Dimethyl Pyrimidin 2 Ol
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies for modifying halogenated pyrimidines. This class of reactions allows for the introduction of a wide array of functional groups, profoundly influencing the molecule's biological and physical properties. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the presence of electronegative substituents, facilitates these transformations.
The chlorine atom at the C5 position of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol is a key handle for synthetic manipulation. While halogen atoms at the C2, C4, and C6 positions of the pyrimidine ring are generally more activated towards SNAr reactions due to the electron-withdrawing effect of the ring nitrogen atoms, the C5 position can also undergo substitution, particularly with strong nucleophiles or under forcing conditions. The reactivity at C5 is influenced by the electronic effects of the other substituents on the ring. The methyl groups at C4 and C6 are electron-donating, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. Conversely, the hydroxyl group at C2, existing in tautomeric equilibrium with its keto form (pyrimidinone), can influence the electron density of the ring and thereby the reactivity of the C5 chloro substituent.
Research on related halogenated pyrimidines provides insights into the expected reactivity. For instance, studies on 5-chloro-2,4,6-trifluoropyrimidine (B1583448) have shown that the C5 chlorine can be displaced by various nucleophiles, although it is generally less reactive than the fluorine atoms at the more activated positions. researchgate.net The specific reaction conditions, including the nature of the nucleophile, solvent, temperature, and presence of a catalyst, are crucial in determining the outcome of substitution reactions at the C5 position.
The strategic application of SNAr reactions is a powerful tool for creating libraries of this compound derivatives with diverse functionalities. nih.govrsc.org By carefully selecting the nucleophile, a vast chemical space can be explored. Common nucleophiles used in SNAr reactions with halogenated pyrimidines include amines, alkoxides, and thiols.
Amination: The introduction of amino groups is a frequent objective in drug discovery. Primary and secondary amines can displace the C5 chlorine to form the corresponding 5-aminopyrimidine (B1217817) derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed. The resulting amino-substituted pyrimidines can serve as building blocks for more complex molecules or exhibit biological activity themselves. For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) demonstrates the utility of this approach. nih.govrsc.orgresearchgate.net
Alkoxylation and Aryloxylation: Reaction with alkoxides or phenoxides introduces ether linkages at the C5 position. This modification can alter the solubility, lipophilicity, and metabolic stability of the parent compound.
Thiolation: Thiols react with halogenated pyrimidines to yield thioethers. These sulfur-containing derivatives are of interest for their potential biological activities and as intermediates for further transformations.
The following table summarizes representative SNAr reactions on the pyrimidine core:
| Nucleophile | Functional Group Introduced | Potential Application |
| Primary/Secondary Amines | Amino Group | Pharmaceutical Scaffolds |
| Alcohols/Phenols | Ether Linkage | Modulating Physicochemical Properties |
| Thiols | Thioether Group | Bioactive Compounds |
Chemical Transformations of the Hydroxyl Group at C2 Position
The hydroxyl group at the C2 position of this compound is another key site for chemical modification. This group can undergo a variety of transformations, enabling the synthesis of prodrugs, the protection of the hydroxyl functionality during other synthetic steps, and the modulation of the molecule's electronic properties.
Esterification and etherification are common strategies to modify the hydroxyl group. These reactions can be employed to create prodrugs, which are inactive or less active compounds that are converted to the active form in the body. This approach can improve drug delivery, reduce toxicity, and enhance bioavailability.
Esterification: The hydroxyl group can be acylated with carboxylic acids, acid chlorides, or anhydrides to form esters. These reactions are typically catalyzed by an acid or a base. The resulting esters can be designed to be hydrolyzed by enzymes in the body, releasing the active pyrimidinol.
Etherification: The formation of ethers can be achieved by reacting the pyrimidinol with alkyl halides or other electrophiles in the presence of a base. nih.gov This modification can increase the lipophilicity of the molecule and can also serve as a protecting group strategy. Protecting the hydroxyl group as an ether can prevent it from interfering with reactions at other sites on the molecule. The ether can then be cleaved under specific conditions to regenerate the hydroxyl group.
The pyrimidine ring system can participate in oxidation and reduction reactions, although these are less common for derivatization compared to substitution reactions. umich.eduresearchgate.net The ease of oxidation or reduction is influenced by the substituents on the ring. nih.gov
Oxidation: The pyrimidine ring is generally resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. nih.gov The methyl groups could potentially be oxidized to carboxylic acids, though this would require harsh conditions that might also affect other parts of the molecule. The pyrimidinol moiety itself can be part of a redox system. For instance, in biological systems, dihydroorotate (B8406146) is oxidized to orotate, a reaction involving a pyrimidine ring. umich.edu
Reduction: The pyrimidine ring can be reduced, for example, by catalytic hydrogenation. This would lead to the saturation of the aromatic ring, forming a dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivative. researchgate.net Such a transformation would significantly alter the geometry and electronic properties of the molecule.
Functionalization of Methyl Substituents for Structural Diversification
The methyl groups at the C4 and C6 positions offer further opportunities for structural diversification. While these groups are generally less reactive than the chlorine or hydroxyl groups, they can be functionalized under specific conditions.
One common strategy for functionalizing methyl groups on heterocyclic rings is through radical reactions, such as halogenation with N-bromosuccinimide (NBS) under UV irradiation. This would introduce a bromine atom onto one of the methyl groups, creating a reactive handle for subsequent nucleophilic substitution reactions. For example, the resulting bromomethyl derivative could be reacted with amines, alcohols, or thiols to introduce new side chains.
Another approach involves condensation reactions. The methyl groups of 4,6-dimethylpyrimidine (B31164) derivatives can be sufficiently acidic to be deprotonated by a strong base, forming a carbanion. This carbanion can then react with various electrophiles, such as aldehydes or ketones, in aldol-type condensation reactions. This allows for the extension of the carbon skeleton and the introduction of new functional groups.
The strategic functionalization of these methyl groups can lead to a wide range of novel derivatives with potentially interesting biological or material properties.
Exploration of Novel Fused Heterocyclic Systems from Pyrimidin-2-ol Precursors
The synthesis of fused heterocyclic systems from pyrimidin-2-ol precursors is a well-established strategy in organic synthesis. The reactivity of the pyrimidine ring, particularly when substituted with activatable groups, allows for the annulation of various five- and six-membered heterocyclic rings. In the context of this compound, the chloro and hydroxyl moieties are the primary reactive sites for the construction of these fused systems. The general approach involves the reaction of the pyrimidin-2-ol precursor with bifunctional nucleophiles, leading to a cyclocondensation reaction and the formation of the desired fused heterocycle.
The synthesis of pyrazolo[1,5-a]pyrimidines from chloropyrimidine precursors is a common synthetic route. This transformation is typically achieved through the reaction of the chloropyrimidine with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. For this compound, the proposed reaction with hydrazine hydrate would proceed via an initial nucleophilic substitution of the chloro group by the hydrazine, followed by an intramolecular cyclization involving the hydroxyl group at the 2-position of the pyrimidine ring. This cyclization would lead to the formation of the pyrazole (B372694) ring fused to the pyrimidine core.
The reaction conditions for such transformations generally involve heating the reactants in a suitable solvent, such as ethanol (B145695) or isopropanol, often in the presence of a base to facilitate the nucleophilic attack and subsequent cyclization. The use of substituted hydrazines would allow for the introduction of various functional groups on the newly formed pyrazole ring, providing a facile route to a library of diverse pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.
Table 1: Proposed Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from this compound
| Entry | Hydrazine Derivative | Product | Proposed Conditions | Hypothetical Yield (%) |
| 1 | Hydrazine hydrate | 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol | Ethanol, reflux, 8h | 75 |
| 2 | Methylhydrazine | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidin-2-ol | Isopropanol, reflux, 12h | 68 |
| 3 | Phenylhydrazine | 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-2-ol | DMF, 100°C, 6h | 72 |
The construction of the isoxazolo[5,4-d]pyrimidine (B13100350) scaffold from a chloropyrimidine precursor can be envisioned through a reaction with hydroxylamine (B1172632) hydrochloride. In a similar vein to the synthesis of pyrazolopyrimidines, the reaction would likely initiate with the nucleophilic displacement of the chlorine atom by hydroxylamine. The subsequent intramolecular cyclization involving the pyrimidin-2-ol would then form the fused isoxazole (B147169) ring.
The reaction conditions would likely require a basic medium to generate the free hydroxylamine from its hydrochloride salt and to promote the cyclization step. The choice of solvent and temperature would be crucial to optimize the yield and minimize potential side reactions. This approach offers a direct route to isoxazolo[5,4-d]pyrimidines, which are an important class of heterocyclic compounds with a range of biological activities.
Table 2: Proposed Synthesis of Isoxazolo[5,4-d]pyrimidine Derivatives
| Entry | Reagent | Product | Proposed Conditions | Hypothetical Yield (%) |
| 1 | Hydroxylamine hydrochloride | 4,6-Dimethylisoxazolo[5,4-d]pyrimidin-2-ol | Pyridine, reflux, 10h | 65 |
The synthesis of s-triazolo[1,5-a]pyrimidines can be approached by reacting this compound with a suitable triazole precursor, or by a multi-step synthesis involving the initial formation of a hydrazinopyrimidine followed by cyclization with a one-carbon synthon. A more direct approach could involve the reaction with a reagent such as 3-amino-1,2,4-triazole, where the amino group of the triazole displaces the chloro group on the pyrimidine, followed by an intramolecular cyclization.
Alternatively, the reaction of the chloropyrimidine with thiosemicarbazide (B42300) followed by oxidative cyclization is another potential route. The reaction conditions for these transformations can vary widely depending on the specific reagents used, but they generally involve heating in a polar solvent.
Table 3: Proposed Synthesis of a Triazolo[1,5-a]pyrimidine Derivative
| Entry | Reagent | Product | Proposed Conditions | Hypothetical Yield (%) |
| 1 | 3-Amino-1,2,4-triazole | 5,7-Dimethyl- semanticscholar.orgnih.govnih.govtriazolo[1,5-a]pyrimidin-2-ol | N-Methyl-2-pyrrolidone (NMP), 150°C, 24h | 55 |
Advanced Research Trajectories and Potential Academic Applications
Development of Privileged Scaffolds in Organic Synthesis
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.net These scaffolds serve as versatile templates for the creation of compound libraries, enabling the discovery of new biologically active molecules. nih.gov The pyrimidine (B1678525) ring system, a core component of 5-Chloro-4,6-dimethyl-pyrimidin-2-ol, is recognized as one such privileged scaffold due to its presence in a vast array of bioactive compounds. researchgate.net
The utility of this compound and related chloropyrimidines as a privileged scaffold lies in their chemical reactivity, which allows for systematic structural modifications. The chlorine atom can be readily displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. nih.govrsc.org This synthetic flexibility enables the generation of diverse derivatives. For instance, precursors like 4,6-dichloro-5-methoxypyrimidine (B156074) can undergo sequential SNAr reactions to produce polysubstituted aminopyrimidines with controlled regiochemistry. nih.gov
Furthermore, chloro-pyrimidine precursors are employed in modern cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. researchgate.netresearchgate.net This methodology involves coupling the pyrimidine halide with various arylboronic acids in the presence of a palladium catalyst to synthesize biaryl-pyrimidine derivatives, significantly expanding the chemical space that can be explored from a single starting scaffold. researchgate.netresearchgate.net The ability to easily generate a library of analogues from this core structure makes it an invaluable tool in drug discovery and chemical biology.
Utilization as Chemical Probes for Biochemical System Elucidation
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in cellular and physiological systems. The this compound scaffold is a foundational element for developing such probes, which are instrumental in elucidating complex biochemical pathways.
Derivatives built upon the substituted pyrimidine framework have been extensively investigated as inhibitors of various enzymes and modulators of cellular receptors. The specific substitutions on the pyrimidine ring are crucial for determining the potency and selectivity of these molecules.
Enzyme Inhibition:
Anaplastic Lymphoma Kinase (ALK): A novel derivative incorporating a 5-chloro-pyrimidinyl moiety, ZX-42, was found to be a potent inhibitor of ALK, a receptor tyrosine kinase implicated in certain cancers. nih.gov
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): A classical antifolate analogue based on a chloro-methyl-pyrrolo-pyrimidine structure demonstrated potent dual inhibition of human TS and DHFR, enzymes critical for nucleotide synthesis. nih.gov
Tubulin Polymerization: Certain 2,6-dimethyl-4-aminopyrimidine derivatives have been identified as effective inhibitors of tubulin polymerization, a key process in cell division, making them of interest in cancer research. nih.gov
Receptor Modulation:
Orexin (B13118510) Receptors: In the development of orexin receptor antagonists, it was discovered that a 4,6-dimethyl substitution pattern on a pyrimidine ring led to a 40-fold increase in potency for the OX₂ receptor compared to its 6-methyl counterpart, highlighting the structural importance of the scaffold. doi.org
G-protein-coupled receptor 119 (GPR119): A potent and selective agonist for GPR119, a receptor involved in glucose-dependent insulin (B600854) release, was developed from a class of pyridones containing a 5-chloropyrimidinyl group. nih.gov
The table below summarizes key research findings on derivatives utilizing the pyrimidine scaffold.
| Target | Derivative Class | Key Finding | Reference |
|---|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | 5-Chloro-pyrimidine Derivative (ZX-42) | Inhibits ALK proliferation and induces apoptosis. | nih.gov |
| Thymidylate Synthase (TS) & Dihydrofolate Reductase (DHFR) | Chloro-methyl-pyrrolo-pyrimidine | Acts as a potent dual inhibitor of both enzymes. | nih.gov |
| Tubulin Polymerization | 2,6-Dimethyl-4-aminopyrimidine | Effectively inhibits microtubule dynamics. | nih.gov |
| Orexin Receptor (OX₂) | 4,6-Dimethyl-pyrimidine | The 4,6-dimethyl substitution significantly enhances OX₂ potency. | doi.org |
| G-protein-coupled receptor 119 (GPR119) | 5-Chloropyrimidinyl Pyridone | Acts as a potent and selective agonist. | nih.gov |
Beyond direct interaction with a single protein, chemical probes derived from the this compound scaffold can be used to investigate entire signaling cascades. For example, the ALK inhibitor ZX-42, which contains the 5-chloro-pyrimidine core, was shown to suppress multiple downstream signaling pathways. nih.gov These include the PI3K/Akt, Erk, and JAK3/STAT3 pathways, all of which are crucial for cell growth and survival. nih.gov Furthermore, the compound was found to reduce the nuclear translocation of NFκB by inhibiting the TRAF2/IKK/IκB pathway. nih.gov Such findings demonstrate the utility of these molecules in dissecting the complex network of interactions that govern cellular behavior.
Applications in Materials Science and Polymer Chemistry
The application of pyrimidine derivatives in materials science is an emerging area of research. While direct applications of this compound are not extensively documented, the pyrimidine scaffold holds theoretical potential. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, making these structures interesting building blocks for creating supramolecular assemblies. researchgate.netresearchgate.net The development of polymers incorporating the pyrimidine moiety could lead to materials with specific thermal, electronic, or photophysical properties. However, this remains a less explored field compared to its biomedical applications.
Innovations in Sustainable Chemical Processes and Methodologies
The chemical industry is increasingly focused on developing "green" and sustainable processes that minimize waste and reduce reliance on hazardous organic solvents. Research into the synthesis of pyrimidine derivatives has reflected this trend. For instance, studies have explored the use of water as a reaction medium for the amination of chloropyrimidines. nih.gov It was found that hydrochloric acid-promoted amination of fused chloropyrimidines proceeded at a higher rate in water compared to several organic solvents like DMF and various alcohols. nih.gov Successfully transitioning such reactions from organic solvents to water can lead to significant cost savings, improved safety, and a reduction in the environmental impact of chemical manufacturing. nih.gov This approach aligns with the principles of sustainable chemistry, showcasing how the synthesis involving scaffolds like this compound can be made more environmentally benign.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-4,6-dimethyl-pyrimidin-2-ol, and how are key intermediates purified?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and selective chlorination. For example, intermediates like 6-amino-5-(substituted)pyrimidin-4-ol can be cyclized under acidic conditions, followed by chlorination using reagents like POCl₃ or SOCl₂ . Purification often employs recrystallization or column chromatography to isolate the target compound.
- Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize chlorination conditions (e.g., temperature, stoichiometry) to avoid over-substitution.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group integration, chlorine-induced deshielding) .
- X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .
- Data Interpretation :
Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in regiochemistry.
- Data Interpretation :
Q. How do solubility properties influence experimental design for this compound?
- Methodology :
- Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) to select reaction media.
- Use solubility data to design recrystallization protocols (e.g., ethanol/water mixtures for high recovery) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during methyl group introduction?
- Methodology :
- Employ directing groups (e.g., hydroxyl or amino) to guide methylation at C4 and C6 positions .
- Screen catalysts (e.g., Pd/Cu systems) and bases (e.g., K₂CO₃) to minimize side reactions.
- Case Study :
In related pyrimidines, LiAlH₄ reduction of brominated intermediates achieved >90% yield for methyl group installation .
- Case Study :
Q. What computational strategies predict the reactivity of substituents in electrophilic substitution reactions?
- Methodology :
- Use DFT calculations to map electrostatic potential surfaces, identifying electron-deficient sites prone to nucleophilic attack .
- Compare activation energies for competing pathways (e.g., chlorination at C5 vs. C2) to prioritize synthetic routes.
- Validation :
Cross-reference computational results with experimental kinetic data (e.g., reaction rates under varying pH).
- Validation :
Q. How can degradation products be systematically analyzed under varying storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
